

2,4-dichloroquinazoline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2,4-Dichloroquinazoline

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An In-depth Technical Guide to 2,4-Dichloroquinazoline

For researchers, scientists, and professionals in drug development, **2,4-dichloroquinazoline** is a pivotal intermediate. Its unique chemical structure serves as a versatile scaffold for synthesizing a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role in the development of targeted therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: 2,4-dichloroquinazoline[1][2]

The structure of **2,4-dichloroquinazoline** is characterized by a bicyclic system where a pyrimidine ring is fused to a benzene ring. Two chlorine atoms are substituted at positions 2 and 4 of the quinazoline core. This arrangement of chloro-substituents makes the molecule highly reactive towards nucleophilic substitution, a key feature exploited in synthetic chemistry.

Chemical Identifiers:

- CAS Number: 607-68-1[1]
- Molecular Formula: C₈H₄Cl₂N₂[3]

- InChI Key: TUQSVSYUEBNNKQ-UHFFFAOYSA-N[2]
- Canonical SMILES: C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **2,4-dichloroquinazoline** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Weight	199.04 g/mol	[2]
Appearance	White to yellow crystalline powder/solid	[2][3]
Melting Point	117-120 °C	
Boiling Point (Est.)	273.3 ± 23.0 °C at 760 mmHg	
pKa (Predicted)	-0.43 ± 0.30	[3]
Topological Polar Surface Area	25.8 Å ²	[1][3]
Hydrogen Bond Acceptor Count	2	[3]
Solubility	Sparingly soluble in water	[3]

Experimental Protocols

The reactivity of the chlorine atoms at the C2 and C4 positions dictates the synthetic utility of **2,4-dichloroquinazoline**. The C4 position is notably more susceptible to nucleophilic attack under milder conditions compared to the C2 position.[4]

Synthesis of 2,4-Dichloroquinazoline

A common laboratory and industrial-scale synthesis involves a two-step process starting from anthranilic acid:

- Formation of 2,4-Quinazolinedione: Anthranilic acid is reacted with potassium cyanate in an aqueous solution. The reaction is typically carried out at a temperature between 20 and 100 °C, maintaining a pH of 9-12.[5]
- Chlorination: The resulting 2,4-quinazolinedione is then subjected to chlorination using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF) or a fatty amine as a solvent, to yield **2,4-dichloroquinazoline**.[5]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

2,4-dichloroquinazoline is a key substrate for regioselective SNAr reactions, which are fundamental in building libraries of potential drug candidates.

Protocol for Synthesis of 2-Chloro-4-aminoquinazoline Derivatives:

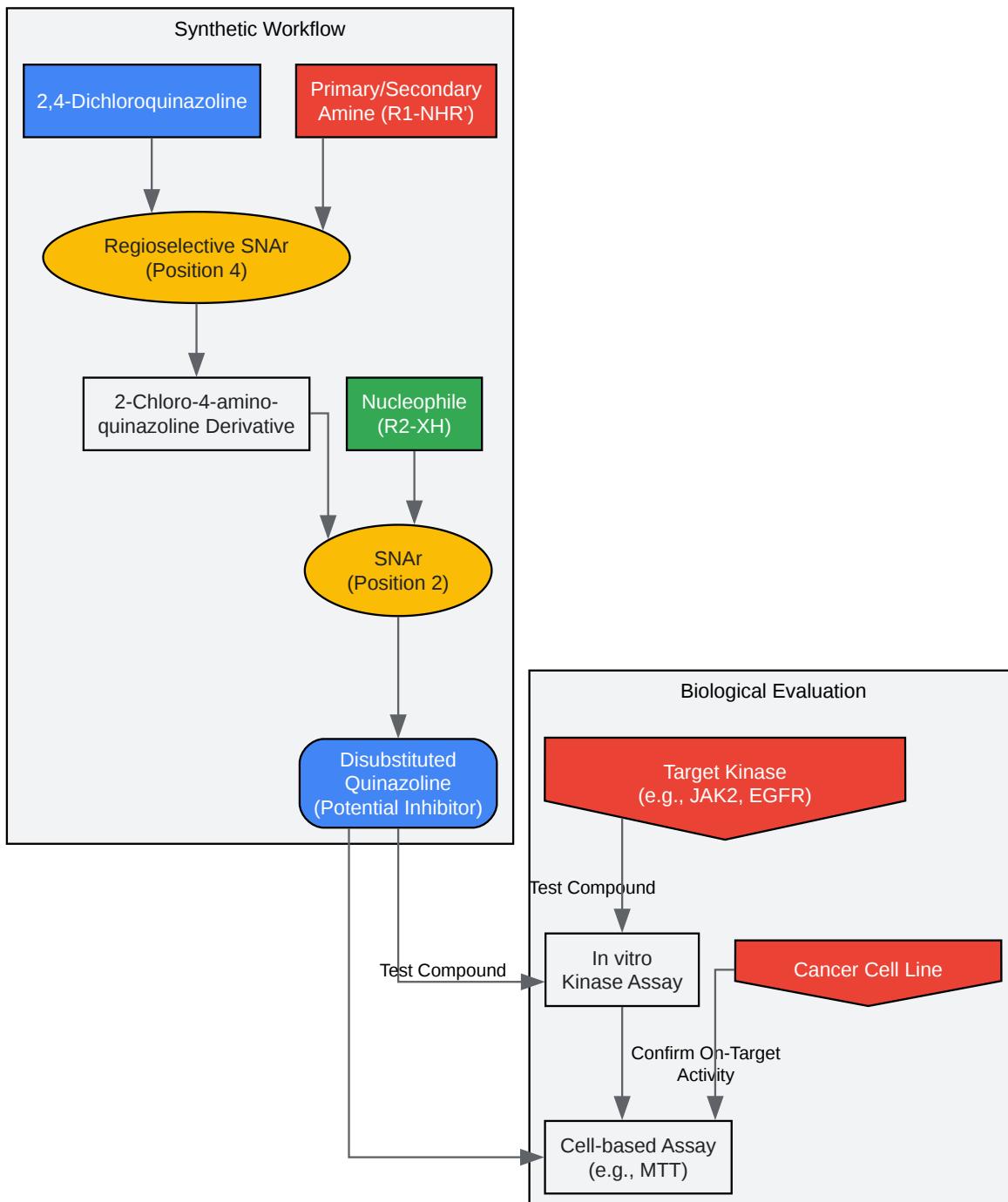
- Reactants: A mixture of **2,4-dichloroquinazoline** (1 equivalent), a primary or secondary amine (1 equivalent), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (e.g., 3.6 equivalents) is prepared.[6]
- Solvent: Anhydrous dioxane is a commonly used solvent.[6]
- Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance, 80 °C, for several hours (e.g., 12 hours) under an inert atmosphere.[6]
- Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Role in Drug Discovery and Signaling Pathways

2,4-Dichloroquinazoline is a critical building block in the synthesis of targeted therapies, particularly kinase inhibitors. Its derivatives have shown promise as anticancer and antimicrobial agents.[3]

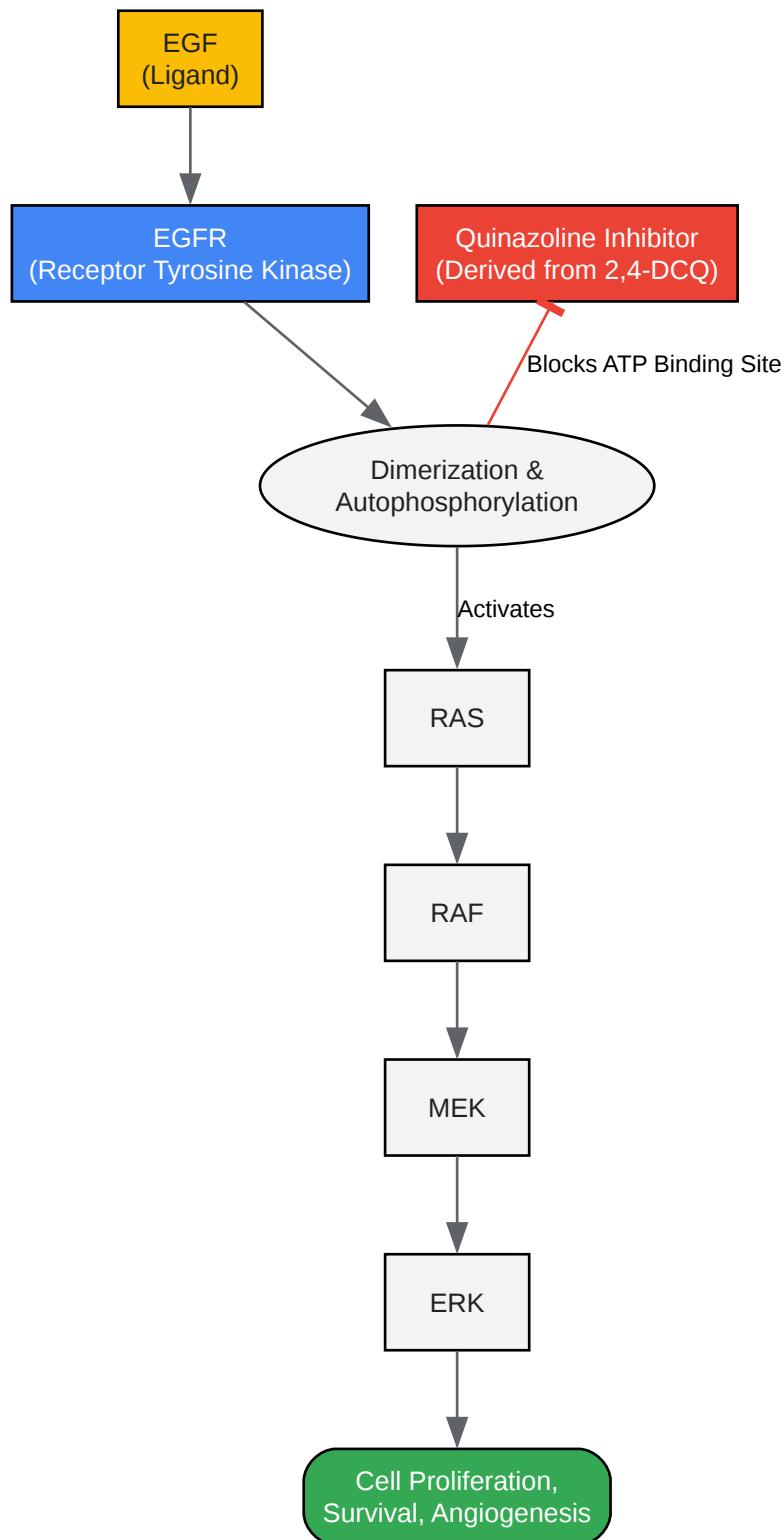
One of the most significant applications is in the development of inhibitors for the Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.^{[7][8]} Overactivation of these pathways is implicated in various cancers and inflammatory diseases.

The diagram below illustrates the general workflow for synthesizing a substituted quinazoline-based kinase inhibitor and its subsequent use in target validation.

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Caption: Synthetic and biological evaluation workflow for quinazoline inhibitors.

The following diagram depicts a simplified representation of the EGFR signaling pathway, a common target for quinazoline-based inhibitors.



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Caption: Simplified EGFR signaling pathway and point of inhibition.

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